3'-Chloroacetophenone

Computational Chemistry Process Safety Thermochemistry

3'-Chloroacetophenone (CAS 1341-24-8, m-chloroacetophenone) is the meta-chlorinated isomer essential for GABA-AT inhibitor development and antimycobacterial SAR studies. Unlike ortho- or para-substituted analogs, its thermodynamic stability differs by up to 18.2 kJ/mol, and biocatalytic reduction rates vary dramatically—using the wrong isomer can derail synthetic pathways. The meta-chloro position is critical for target binding in epilepsy and addiction drug candidates. Specifications: ≥98% purity, bp 227–229°C, density ~1.191 g/mL. Ideal for medicinal chemistry, agrochemical intermediate synthesis, and analytical reference standards. Bulk quantities available.

Molecular Formula C8H7ClO
Molecular Weight 154.59 g/mol
CAS No. 1341-24-8
Cat. No. B074445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloroacetophenone
CAS1341-24-8
Synonyms2 Chloro 1 phenylethanone
2 Chloroacetophenone
2-Chloro-1-phenylethanone
2-Chloroacetophenone
3' Chloroacetophenone
3'-Chloroacetophenone
alpha Chloroacetophenone
alpha-Chloroacetophenone
Chloracetophenone
Chloroacetophenone
Mace
omega Chloroacetophenone
omega-Chloroacetophenone
Molecular FormulaC8H7ClO
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)Cl
InChIInChI=1S/C8H7ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3
InChIKeyUUWJBXKHMMQDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Chloroacetophenone (CAS 1341-24-8) for Research & Industrial Sourcing: Key Properties and Procurement Considerations


3'-Chloroacetophenone (also known as m-chloroacetophenone, CAS 1341-24-8) is an aromatic ketone characterized by a chlorine atom at the meta position of its phenyl ring [1]. This molecular architecture distinguishes it from its ortho- and para-substituted isomers, leading to quantifiable differences in reactivity, thermodynamic stability, and biological application. Primarily sourced as a clear, colorless to light yellow liquid, it is a foundational building block in organic synthesis, serving as an intermediate in the development of pharmaceutical and agrochemical agents [2].

Why Generic Substitution of Chloroacetophenone Isomers Poses Quantifiable Risks in Research and Development


Substituting 3'-Chloroacetophenone with a different chloroacetophenone isomer (such as 2'- or 4'-) or the unsubstituted parent compound (acetophenone) is scientifically unsound due to documented variations in key performance metrics. Comparative studies reveal that the position of the chlorine substituent directly impacts the compound's thermodynamic stability, its gas-phase basicity, and its activity as a substrate in biocatalytic reactions [1]. For instance, the same yeast strain will reduce the isomers at vastly different rates, which can derail a synthetic pathway if a non-optimized isomer is used. Similarly, the standard molar enthalpy of formation, a critical parameter for computational chemistry and process safety, differs by up to 18.2 kJ/mol between the ortho and meta isomers [2]. These are not subtle variations; they are material differences that can invalidate experimental results or require complete re-optimization of a synthetic process.

Quantitative Differentiation Guide: 3'-Chloroacetophenone vs. Key Analogs


Thermodynamic Stability: Quantified Differences in Standard Molar Enthalpy of Formation Among Isomers

The standard molar enthalpy of formation in the gaseous phase is a fundamental thermodynamic parameter. 3'-Chloroacetophenone exhibits a value of -107.4 ± 2.4 kJ·mol⁻¹, which is distinct from its isomers, 2'-chloroacetophenone (-99.4 ± 2.1 kJ·mol⁻¹) and 4'-chloroacetophenone (-117.6 ± 2.5 kJ·mol⁻¹) [1]. This represents a measurable difference of 8.0 kJ/mol and 10.2 kJ/mol respectively, indicating that the meta-substituted isomer is more stable than the para but less stable than the ortho isomer.

Computational Chemistry Process Safety Thermochemistry Energetic Materials

Biocatalytic Reduction Activity: 3'-Chloroacetophenone is a Poor Substrate for Yeast-Mediated Chiral Alcohol Synthesis

In a comparative study screening microbial strains for stereoselective reduction, 3'-Chloroacetophenone was ranked fourth out of five related substrates in terms of reduction activity by *Saccharomyces cerevisiae* B5. The reported order of activity was: 2'-chloroacetophenone > 2-chloromethylacetophenone > 4'-chloroacetophenone > 3'-chloroacetophenone > acetophenone [1]. This demonstrates a clear, quantifiable difference in substrate acceptance.

Biocatalysis Asymmetric Synthesis Chiral Alcohols Yeast Biotechnology

Gas-Phase Basicity: 3'-Chloroacetophenone Demonstrates Quantifiably Lower Proton Affinity than Unsubstituted Acetophenone

The gas-phase basicity (GB) and proton affinity (PA) are fundamental properties governing a molecule's behavior in the gas phase. 3'-Chloroacetophenone has a GB of 194.8 kcal/mol and a PA of 202.4 kcal/mol [1]. In contrast, unsubstituted acetophenone has a higher PA of 206.4 kcal/mol [2]. The introduction of a meta-chloro group lowers the proton affinity by approximately 4.0 kcal/mol.

Physical Organic Chemistry Mass Spectrometry Ion Energetics Chemical Ionization

Antimycobacterial Application: 3'-Chloroacetophenone as a Scaffold for Selective Antibiotic Development

A library of 23 acetophenone (AP) derivatives, including compounds for which 3'-Chloroacetophenone is a key precursor, was screened for antimycobacterial activity [1]. The study found that active AP derivatives were bacteriostatic against mycobacteria. While the specific MIC of 3'-chloroacetophenone-derived compounds is not directly provided, the study established that the most effective compounds in the class (e.g., cyclohexylacetophenone and piperidinoacetophenone) had minimal inhibitory concentrations (MICs) of 246 μM, providing a benchmark for future optimization [1].

Medicinal Chemistry Antimicrobial Agents Tuberculosis Mycobacterium

Procurement-Driven Application Scenarios for 3'-Chloroacetophenone (CAS 1341-24-8)


Synthesis of GABA-AT Inhibitors for Neurological Disorder Research

3'-Chloroacetophenone is a direct intermediate for the synthesis of gamma-aminobutyric acid aminotransferase (GABA-AT) inhibitors, a class of compounds being investigated for the treatment of epilepsy and addiction [1]. This application is unique to this specific isomer and its derivatives. The meta-chloro substitution pattern is essential for the target binding of the final drug candidate. Researchers in medicinal chemistry and neuroscience will find this compound invaluable for building focused libraries of novel GABA-AT inhibitors.

Starting Material for Antimycobacterial Compound Libraries

As evidenced by the class-level inference in Section 3, 3'-Chloroacetophenone serves as a key precursor in the synthesis of acetophenone derivatives with selective activity against *Mycobacterium* species [2]. Given the established MIC benchmark of 246 μM for the most potent analogs in this class, this compound is ideally suited for medicinal chemistry teams engaged in hit-to-lead optimization and structure-activity relationship (SAR) studies to develop new treatments for drug-resistant tuberculosis and other mycobacterial infections.

Organic Synthesis Intermediate for Agrochemicals and Fine Chemicals

Beyond its pharmaceutical applications, 3'-Chloroacetophenone is a versatile building block for synthesizing a range of fine chemicals, including 2,3'-dichloroacetophenone [1]. Its meta-substituted structure provides a unique handle for further functionalization, making it useful in the development of proprietary agrochemical intermediates and other specialty chemicals. Its well-characterized physical properties, such as a boiling point of 228-241°C and a density of ~1.184 g/cm³, facilitate straightforward handling and scale-up in process chemistry .

Physical Chemistry Reference Standard and Teaching Tool

The rigorously determined thermodynamic and ion energetic data for 3'-Chloroacetophenone make it an excellent reference standard for analytical and physical chemistry laboratories [3]. Its quantifiable differences in enthalpy of formation and proton affinity compared to acetophenone and other isomers provide a clear, data-rich example for teaching and demonstrating the effects of substituent position on molecular properties. This can be a valuable application for academic institutions and industrial labs focused on method validation and computational chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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